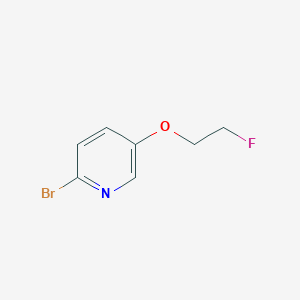![molecular formula C11H11NO2S2 B1380677 2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid CAS No. 1268036-59-4](/img/structure/B1380677.png)
2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid
説明
“2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid” is a chemical compound with the CAS Number: 90953-78-9 . It has a molecular weight of 170.23 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .
Synthesis Analysis
The synthesis of thiophene derivatives, which includes “this compound”, has been a topic of interest in recent years . Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C .科学的研究の応用
Antimicrobial Activity
Compounds incorporating thiophene and thiazole moieties, similar to 2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid, have been extensively researched for their potential antimicrobial properties. For instance, derivatives of 4-thiazolidinones and 2-azetidinones, developed through reactions involving thiophene-2-aldehyde and various acids, demonstrated significant antimicrobial activity against bacterial and fungal strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, and Aspergillus spp. These findings suggest the potential of thiophene and thiazole derivatives in developing novel antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
Solar Cell Applications
In the realm of renewable energy, novel organic sensitizers incorporating thiophene units have shown exceptional promise for enhancing the efficiency of solar cells. Sensitizers such as those containing thiophene and cyanoacrylic acid groups have been engineered to exhibit high incident photon-to-current conversion efficiency when anchored onto TiO2 films, pointing towards their efficacy in improving solar cell performance (Sanghoon Kim et al., 2006).
Heterocyclic Synthesis
The versatility of thiophene and thiazole derivatives extends into the synthesis of heterocyclic compounds, where they serve as key intermediates. For instance, reactions involving cyanomethylenethiophen-2-yl derivatives have led to the creation of new thiazolo[2,3-a]pyridine derivatives, showcasing the utility of these moieties in constructing complex heterocyclic frameworks (S. A. Osman et al., 1986).
Combinatorial Chemistry
In combinatorial chemistry, thiophene and thiazole derivatives have been utilized in the synthesis of diverse compound libraries. For example, a combinatorial library of 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides was efficiently synthesized, demonstrating the potential of these derivatives in drug discovery and development processes (I. O. Zhuravel et al., 2005).
Photovoltaic Performance
Thiophene derivatives, when incorporated into dye-sensitized solar cells (DSSCs) as π-bridges, have been shown to significantly enhance the photovoltaic performance. Specifically, coumarin dyes with thiophene-thiazole bridges have achieved improved light-harvesting capabilities and higher photoelectric conversion efficiency, indicating their role in the development of more efficient DSSCs (Liang Han et al., 2015).
Safety and Hazards
作用機序
Target of Action
It’s known that thiophene-based compounds, which this molecule is a part of, have been studied for their potential biological activities . They have been found to interact with a variety of targets, contributing to their broad-spectrum biological activities .
Mode of Action
Thiophene-based compounds are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target and the context of the interaction.
Biochemical Pathways
Thiophene-based compounds are known to affect a variety of biochemical pathways, leading to their diverse biological effects . The exact pathways affected would depend on the specific targets of the compound.
Result of Action
Thiophene-based compounds are known to have a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .
特性
IUPAC Name |
2-methyl-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-11(2,10(13)14)8-6-16-9(12-8)7-4-3-5-15-7/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHPETLBCNHHMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC(=N1)C2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


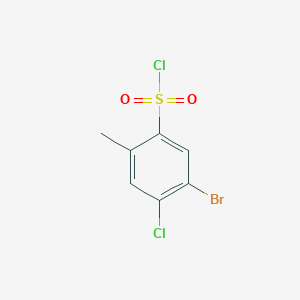
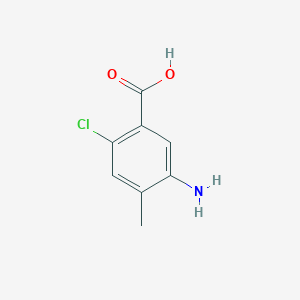
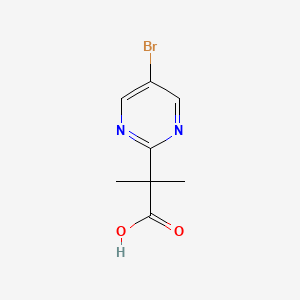
![tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1380599.png)
![7-Bromo-5-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1380601.png)
![5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1380602.png)
![Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride](/img/structure/B1380603.png)


![2-{4-[(Tert-butoxy)carbonyl]-2-oxopiperazin-1-yl}propanoic acid](/img/structure/B1380606.png)
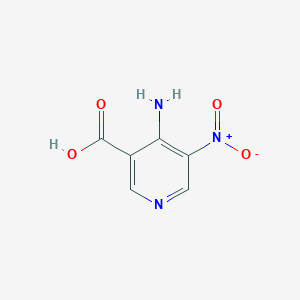
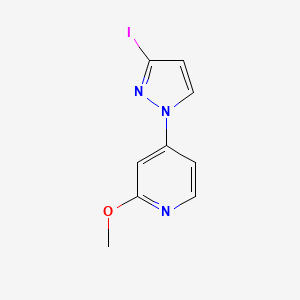
![N-[1-13C]Acetyl-D-glucosamine](/img/structure/B1380613.png)
